Cas no 2680681-57-4 (2-({1,1'-biphenyl-2-yl}(tert-butoxy)carbonylamino)acetic acid)

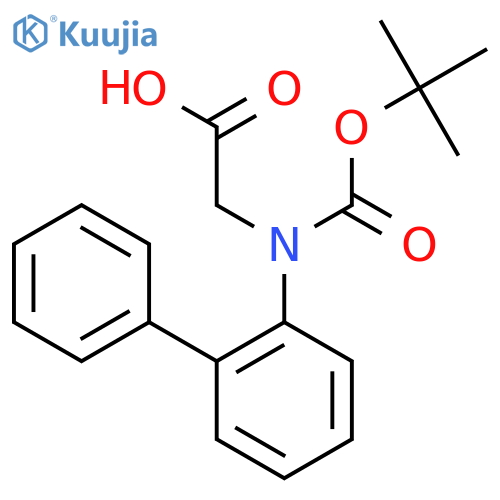

2680681-57-4 structure

商品名:2-({1,1'-biphenyl-2-yl}(tert-butoxy)carbonylamino)acetic acid

2-({1,1'-biphenyl-2-yl}(tert-butoxy)carbonylamino)acetic acid 化学的及び物理的性質

名前と識別子

-

- 2680681-57-4

- 2-({[1,1'-biphenyl]-2-yl}[(tert-butoxy)carbonyl]amino)acetic acid

- EN300-27722921

- 2-({1,1'-biphenyl-2-yl}(tert-butoxy)carbonylamino)acetic acid

-

- インチ: 1S/C19H21NO4/c1-19(2,3)24-18(23)20(13-17(21)22)16-12-8-7-11-15(16)14-9-5-4-6-10-14/h4-12H,13H2,1-3H3,(H,21,22)

- InChIKey: MVTOSWORIHGXFW-UHFFFAOYSA-N

- ほほえんだ: O(C(N(CC(=O)O)C1C=CC=CC=1C1C=CC=CC=1)=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 327.14705815g/mol

- どういたいしつりょう: 327.14705815g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 24

- 回転可能化学結合数: 6

- 複雑さ: 437

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 66.8Ų

- 疎水性パラメータ計算基準値(XlogP): 3.9

2-({1,1'-biphenyl-2-yl}(tert-butoxy)carbonylamino)acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27722921-0.1g |

2-({[1,1'-biphenyl]-2-yl}[(tert-butoxy)carbonyl]amino)acetic acid |

2680681-57-4 | 95.0% | 0.1g |

$817.0 | 2025-03-20 | |

| Enamine | EN300-27722921-0.5g |

2-({[1,1'-biphenyl]-2-yl}[(tert-butoxy)carbonyl]amino)acetic acid |

2680681-57-4 | 95.0% | 0.5g |

$891.0 | 2025-03-20 | |

| Enamine | EN300-27722921-5.0g |

2-({[1,1'-biphenyl]-2-yl}[(tert-butoxy)carbonyl]amino)acetic acid |

2680681-57-4 | 95.0% | 5.0g |

$2692.0 | 2025-03-20 | |

| Enamine | EN300-27722921-0.05g |

2-({[1,1'-biphenyl]-2-yl}[(tert-butoxy)carbonyl]amino)acetic acid |

2680681-57-4 | 95.0% | 0.05g |

$780.0 | 2025-03-20 | |

| Enamine | EN300-27722921-10g |

2-({[1,1'-biphenyl]-2-yl}[(tert-butoxy)carbonyl]amino)acetic acid |

2680681-57-4 | 10g |

$3992.0 | 2023-09-10 | ||

| Enamine | EN300-27722921-2.5g |

2-({[1,1'-biphenyl]-2-yl}[(tert-butoxy)carbonyl]amino)acetic acid |

2680681-57-4 | 95.0% | 2.5g |

$1819.0 | 2025-03-20 | |

| Enamine | EN300-27722921-0.25g |

2-({[1,1'-biphenyl]-2-yl}[(tert-butoxy)carbonyl]amino)acetic acid |

2680681-57-4 | 95.0% | 0.25g |

$855.0 | 2025-03-20 | |

| Enamine | EN300-27722921-5g |

2-({[1,1'-biphenyl]-2-yl}[(tert-butoxy)carbonyl]amino)acetic acid |

2680681-57-4 | 5g |

$2692.0 | 2023-09-10 | ||

| Enamine | EN300-27722921-1g |

2-({[1,1'-biphenyl]-2-yl}[(tert-butoxy)carbonyl]amino)acetic acid |

2680681-57-4 | 1g |

$928.0 | 2023-09-10 | ||

| Enamine | EN300-27722921-1.0g |

2-({[1,1'-biphenyl]-2-yl}[(tert-butoxy)carbonyl]amino)acetic acid |

2680681-57-4 | 95.0% | 1.0g |

$928.0 | 2025-03-20 |

2-({1,1'-biphenyl-2-yl}(tert-butoxy)carbonylamino)acetic acid 関連文献

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

-

4. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

2680681-57-4 (2-({1,1'-biphenyl-2-yl}(tert-butoxy)carbonylamino)acetic acid) 関連製品

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量